An In-depth Technical Guide to 2-(4-Methoxyphenyl)-3-pyridinamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-3-pyridinamine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-3-pyridinamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing its known physicochemical properties with an analysis of its structural motifs, this document offers insights into its synthesis, characterization, and potential as a versatile building block for novel therapeutic agents.
Core Molecular Attributes
2-(4-Methoxyphenyl)-3-pyridinamine is an aromatic heterocyclic compound featuring a pyridine ring substituted with a 4-methoxyphenyl group at the C2 position and an amine group at the C3 position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable scaffold in synthetic and medicinal chemistry.
Physicochemical and Structural Data
The fundamental properties of 2-(4-Methoxyphenyl)-3-pyridinamine are summarized below. These identifiers and descriptors are crucial for database searches, procurement, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| IUPAC Name | 2-(4-methoxyphenyl)pyridin-3-amine | Inferred from structure |
| Synonyms | 2-(4-METHOXY-PHENYL)-PYRIDIN-3-YLAMINE | [1] |
| CAS Number | 88251-53-4 (Identifier may vary by supplier) | Inferred from supplier data |
| Physical Form | Solid (based on melting point) | |
| Melting Point | 78-80 °C | [1] |
Strategic Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 2-chloro-3-nitropyridine. This strategy is predicated on the differential reactivity of the chloro and nitro groups, allowing for sequential and regioselective functionalization.
Caption: Proposed two-step synthesis of 2-(4-Methoxyphenyl)-3-pyridinamine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard procedures for the reactions described. Researchers should optimize conditions based on laboratory-specific equipment and reagents.
Step 1: Synthesis of 2-(4-Methoxyphenyl)-3-nitropyridine via Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-nitropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).
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Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
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Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 2-(4-methoxyphenyl)-3-nitropyridine.
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Causality: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, allowing the nitro group to remain intact while selectively forming the C-C bond at the more reactive chloro-substituted position.
Step 2: Reduction of 2-(4-Methoxyphenyl)-3-nitropyridine
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Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent. For a catalytic hydrogenation, ethanol or ethyl acetate is common. For a metal-acid reduction, concentrated hydrochloric acid is used.
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Reagent Addition:
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Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas (e.g., using a balloon or a Parr hydrogenator).
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Method B (Metal-Acid Reduction): Add an excess of a reducing metal salt, such as tin(II) chloride (SnCl₂, ~5 eq), to the solution in HCl and heat as necessary.
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Reaction Execution: Stir the reaction at room temperature (for hydrogenation) or with heating (for SnCl₂ reduction) until TLC analysis indicates the complete consumption of the starting material.
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Work-up and Purification:
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For Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate.
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For Method B: Quench the reaction by carefully neutralizing the acid with a base (e.g., saturated NaHCO₃ solution) until the solution is alkaline. Extract the product with an organic solvent.
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Final Purification: Dry the organic extracts, concentrate, and purify the final product, 2-(4-Methoxyphenyl)-3-pyridinamine, via column chromatography or recrystallization.
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Trustworthiness: The self-validating nature of this protocol lies in the clear separation of intermediates and the distinct polarity changes between the starting material, intermediate, and final product, which are easily monitored by TLC.
Analytical Characterization (Expected)
While specific experimental spectra for 2-(4-Methoxyphenyl)-3-pyridinamine were not found, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds, such as 2-(4-methoxyphenyl)pyridine.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons.
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The methoxy group (-OCH₃) protons should appear as a sharp singlet around δ 3.8-3.9 ppm .
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The protons on the 4-methoxyphenyl ring will present as two doublets (an AA'BB' system) characteristic of a para-substituted benzene ring, likely in the δ 7.0-8.0 ppm region.
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The protons on the pyridine ring will appear as multiplets in the aromatic region, typically downfield (δ 7.0-8.5 ppm ).
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The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
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¹³C NMR:
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The methoxy carbon should appear around δ 55 ppm .
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Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon attached to the oxygen (C-O) will be downfield, while the carbon attached to the nitrogen of the pyridine ring will also be significantly deshielded.
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Mass Spectrometry (MS)
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Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) should be observed at m/z = 200 . Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety (m/z = 185) or cleavage at the bond between the two aromatic rings.
Applications in Drug Discovery and Medicinal Chemistry
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[3] The inclusion of the 4-methoxyphenyl group further modulates the compound's properties.
Rationale for Therapeutic Interest
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Hydrogen Bonding: The 3-amino group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites and receptors.
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Lipophilicity and Bioavailability: The methoxy group can enhance metabolic stability and improve pharmacokinetic properties. The overall structure serves as a key intermediate for creating more complex molecules with tailored drug-like properties.[4]
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Proven Bioactivity of Analogs: Structurally related N-phenylpyridin-2-amines have been identified as potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[3] For instance, derivatives like 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine have shown promising cytotoxic activity against various human tumor cell lines.[3] This suggests that 2-(4-Methoxyphenyl)-3-pyridinamine is a prime candidate for derivatization to explore new anticancer agents.
Caption: Potential applications of the core scaffold in drug development.
Safety and Handling
Based on available supplier data, 2-(4-Methoxyphenyl)-3-pyridinamine is classified as harmful and an irritant.
Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(4-Methoxyphenyl)-3-pyridinamine represents a strategically important molecule for chemical and pharmaceutical research. Its confirmed molecular formula and physical properties provide a solid foundation for its use in synthesis. While detailed experimental data for this specific isomer is limited in the public domain, its structural relationship to a vast family of biologically active aminopyridines underscores its potential as a precursor for developing novel therapeutics, particularly in the field of oncology. The synthetic and analytical frameworks presented in this guide offer researchers a robust starting point for further investigation and exploitation of this promising chemical entity.
References
- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". The Royal Society of Chemistry.
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Wu, C.-C., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PLoS ONE, 9(3), e92933. Available at: [Link]
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Devine, W. G., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry. Available at: [Link]
